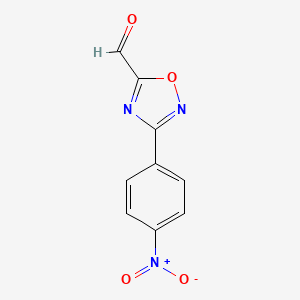

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Description

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemistry, biology, and materials science. The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts distinct physicochemical properties and reactivity compared to their carbocyclic counterparts. This unique nature makes them essential building blocks in the synthesis of a vast array of functional molecules.

Overview of 1,2,4-Oxadiazoles: Structural Features and Chemical Relevance

Among the diverse families of heterocyclic compounds, the oxadiazoles (B1248032) represent a significant class of five-membered rings containing one oxygen and two nitrogen atoms. Depending on the relative positions of the heteroatoms, four isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov The 1,2,4-oxadiazole (B8745197) isomer has garnered considerable attention for its unique chemical properties and wide-ranging applications. mdpi.com

Structurally, the 1,2,4-oxadiazole ring is a planar, aromatic system, although it possesses a relatively low level of aromaticity. chim.itresearchgate.net This characteristic, combined with a weak O-N bond, makes the ring susceptible to rearrangements into other heterocyclic systems under certain conditions. chim.itresearchgate.net The nitrogen and carbon atoms within the ring exhibit both nucleophilic and electrophilic properties, and the ring itself often acts as an electron-withdrawing group, which can increase the reactivity of attached substituents. researchgate.netmdpi.com

A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide groups. researchgate.net This means it can replace these functional groups in a molecule while maintaining or improving biological activity, often with the added benefit of increased resistance to hydrolysis. researchgate.netresearchgate.net This stability has made the 1,2,4-oxadiazole ring a valuable component in drug design, leading to its incorporation into a wide spectrum of compounds investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. mdpi.comresearchgate.net

Table 1: General Properties of the 1,2,4-Oxadiazole Framework

| Property | Description |

|---|---|

| Structure | Five-membered aromatic ring containing one oxygen and two nitrogen atoms at positions 1, 2, and 4. |

| Aromaticity | Possesses a low level of aromaticity, contributing to its unique reactivity. chim.itresearchgate.net |

| Chemical Nature | The ring acts as an electron-withdrawing group. researchgate.netmdpi.com |

| Reactivity | Prone to rearrangements due to a weak O-N bond; allows for various chemical transformations. chim.itresearchgate.net |

| Bioisosterism | Serves as a stable bioisostere for amide and ester functionalities, enhancing metabolic stability. researchgate.net |

| Applications | Widely used as a pharmacophore in medicinal chemistry and has applications in materials science. mdpi.comresearchgate.net |

Positioning of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde within 1,2,4-Oxadiazole Chemistry

The compound 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a disubstituted derivative of the 1,2,4-oxadiazole core, with each substituent imparting specific chemical characteristics that define its position and utility in synthetic chemistry. Its structure is characterized by three key components: the central 1,2,4-oxadiazole ring, a 4-nitrophenyl group at the C3 position, and a carbaldehyde (or formyl) group at the C5 position.

The 1,2,4-Oxadiazole Core : As established, this heterocycle provides a stable, electron-withdrawing scaffold. Its presence suggests potential for bioisosteric applications and a foundation for building more complex, biologically active molecules. researchgate.netresearchgate.net

The 4-Nitrophenyl Group : Attached at the C3 position, the nitrophenyl moiety is a strong electron-withdrawing group. In related heterocyclic systems, the presence of a nitrophenyl group has been shown to influence the molecule's electronic properties and can be crucial for its biological activity. nih.govacs.org For instance, studies on other classes of heterocycles have demonstrated that nitrophenyl-containing compounds can exhibit significant anticancer and antioxidant properties. nih.govacs.orgresearchgate.net

The Carbaldehyde Group : The aldehyde functionality at the C5 position is a versatile synthetic handle. Aldehydes are highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. This makes 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde a valuable intermediate for the synthesis of more elaborate molecular architectures. For example, the aldehyde group can be readily converted into other functional groups or used to link the oxadiazole core to other molecular fragments.

Collectively, the combination of these three components positions 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde as a specialized chemical building block. It merges the established pharmaceutical relevance of the 1,2,4-oxadiazole ring with the electronic influence of a nitrophenyl group and the synthetic versatility of a carbaldehyde group.

Table 2: Physicochemical Properties of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅N₃O₄ |

| Molecular Weight | 219.16 g/mol |

| Appearance | Solid (inferred from related compounds) sigmaaldrich.com |

| Key Functional Groups | 1,2,4-Oxadiazole Ring, 4-Nitrophenyl Group, Carbaldehyde Group |

Scope and Academic Relevance of Investigating 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde

The unique structural features of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde make it a compound of significant academic and research interest. The investigation of this molecule offers opportunities across several domains of chemical science.

The primary academic relevance lies in its potential as a versatile intermediate in organic synthesis. The reactive aldehyde group allows for extensive derivatization, enabling chemists to explore novel synthetic pathways and construct libraries of more complex 1,2,4-oxadiazole derivatives. This facilitates the study of structure-activity relationships (SAR), where systematic modifications can be made to probe and optimize for specific biological targets. ipbcams.ac.cn

Given that the 1,2,4-oxadiazole nucleus is a known pharmacophore and that nitrophenyl groups are present in many bioactive molecules, this compound is a logical candidate for biological screening. mdpi.comnih.gov Research could focus on evaluating its potential as an anticancer, antimicrobial, or anti-inflammatory agent, contributing to the broader effort of drug discovery. nih.govresearchgate.net The synthesis of derivatives from this starting material could lead to the identification of new therapeutic leads. nih.gov

Furthermore, the compound serves as a model for studying the chemical reactivity of multifunctional heterocyclic systems. Research can delve into how the strongly electron-withdrawing nitrophenyl group influences the reactivity of both the oxadiazole ring and the adjacent carbaldehyde. Such studies are fundamental to advancing the understanding of heterocyclic chemistry and can provide valuable insights for the design of new reagents and synthetic strategies. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O4/c13-5-8-10-9(11-16-8)6-1-3-7(4-2-6)12(14)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBDABBFPSPVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225830 | |

| Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-78-4 | |

| Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 4 Nitrophenyl 1,2,4 Oxadiazole 5 Carbaldehyde

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, HRMS provides the experimental mass with a high degree of accuracy, typically to within a few parts per million (ppm). This precision is essential to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

The analysis is often performed using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. mdpi.com The compound is introduced into the instrument, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured. mdpi.com The experimentally determined m/z value is then compared to the theoretically calculated mass for the proposed formula, C₉H₅N₃O₄. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition.

| Molecular Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| C₉H₅N₃O₄ | [M+H]⁺ | 220.0353 |

| C₉H₅N₃O₄ | [M+Na]⁺ | 242.0172 |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique for verifying the empirical formula of a pure organic compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally obtained percentages are then compared with the theoretical values calculated from the molecular formula of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde (C₉H₅N₃O₄). Agreement between the found and calculated values, typically within a ±0.4% margin, confirms the elemental composition and supports the purity of the synthesized compound. nih.gov

| Element | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C₉H₅N₃O₄ | 49.33 | An experimental value would be determined here. |

| Hydrogen (H) | 2.30 | An experimental value would be determined here. | |

| Nitrogen (N) | 19.17 | An experimental value would be determined here. |

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the molecular structure. mdpi.com

For related nitrophenyl-substituted oxadiazole structures, crystallographic studies have revealed key structural parameters. researchgate.netresearchgate.net For the title compound, analysis would confirm the planarity of the 1,2,4-oxadiazole (B8745197) ring and the relative orientations of the nitrophenyl and carbaldehyde substituents. The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and unit cell dimensions (a, b, c, α, β, γ). researchgate.net

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. researchgate.net For 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, several types of interactions are anticipated to play a significant role in stabilizing the crystal structure.

π-π Stacking: The aromatic nitrophenyl ring and the heterocyclic 1,2,4-oxadiazole ring are both π-systems. These planar rings can engage in π-π stacking interactions, where they align in a parallel or offset fashion, contributing significantly to the stability of the crystal packing. researchgate.net

The combination of these directional interactions dictates the formation of specific supramolecular motifs, such as dimers or chains, which assemble into the final three-dimensional crystal structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity. nih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. silicycle.com

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used routinely to monitor the progress of chemical reactions and to quickly assess the purity of a sample. nih.gov For 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, a small amount of the dissolved sample is spotted onto a TLC plate, which is typically coated with silica gel (the stationary phase). mdpi.com The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate and hexane.

As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its polarity and its affinity for the stationary and mobile phases. After development, the plate is visualized, typically under UV light (254 nm), where the aromatic nature of the compound will cause it to appear as a dark spot against a fluorescent background. silicycle.com A pure sample should ideally show a single spot. The retention factor (Rƒ) value can be calculated to characterize the compound's mobility in a specific solvent system.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that provides a more accurate and quantitative assessment of purity than TLC. UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional High-Performance Liquid Chromatography (HPLC), resulting in faster analysis times and superior separation efficiency. sielc.com

For the purity analysis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, a reverse-phase UPLC method would typically be employed. The sample is injected into a column (e.g., a C18 column) and eluted with a mobile phase, often a gradient mixture of water and acetonitrile (B52724). nih.gov As the sample passes through a detector (e.g., a UV-Vis diode array detector), a chromatogram is produced. A pure sample will exhibit a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity determination, often expressed as a percentage (e.g., >95%).

Reactivity and Derivatization Chemistry of 3 4 Nitrophenyl 1,2,4 Oxadiazole 5 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, readily participating in oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde group of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde is expected to undergo oxidation to the corresponding carboxylic acid, 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid. This transformation is a standard procedure in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the tolerance of other functional groups within the molecule, particularly the nitro group.

Common reagents for aldehyde oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acidic solution), and milder oxidants like silver(I) oxide (Ag₂O) as used in the Tollens' test. Given the presence of the 1,2,4-oxadiazole (B8745197) ring, which is generally stable to oxidation, these reagents are expected to selectively transform the aldehyde.

Table 1: Expected Oxidation Reactions

| Reagent | Expected Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid | Basic aqueous solution, followed by acidic workup |

| Chromic Acid (H₂CrO₄) | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid | Acetone (Jones oxidation) |

The carbaldehyde moiety can be readily reduced to a primary alcohol, [3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones and is not expected to reduce the nitro group or the oxadiazole ring under standard conditions. organic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but could potentially reduce the nitro group as well, leading to a mixture of products. commonorganicchemistry.com

Complete reduction of the aldehyde to a methyl group (a methane (B114726) derivative), known as deoxygenation, is a more rigorous transformation. This can be accomplished via two-step procedures like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reaction, involving the formation of a hydrazone followed by treatment with a strong base at high temperatures, would be suitable. The Clemmensen reduction, using zinc-amalgam and concentrated hydrochloric acid, would likely also reduce the nitro group to an amine. commonorganicchemistry.com

Table 2: Expected Reduction Reactions of the Aldehyde

| Reaction Type | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanol | High selectivity for the aldehyde is expected. |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | [3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]methanol | Likely to reduce both the aldehyde and the nitro group. commonorganicchemistry.com |

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a trace amount of acid and involves the formation of an unstable carbinolamine intermediate that subsequently dehydrates. mdpi.com The reaction of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde with various primary amines (R-NH₂) would yield a series of N-substituted imine derivatives. This type of reaction is well-documented for other heterocyclic aldehydes. mdpi.com

Other nitrogen nucleophiles, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives (e.g., semicarbazide), are also expected to react similarly to form oximes and hydrazones, respectively.

Table 3: Expected Condensation Reactions

| Nucleophile | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Primary Amine (RNH₂) | Carbinolamine | N-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-ylmethylene]alkan-1-amine | Schiff Base (Imine) |

| Hydroxylamine (NH₂OH) | - | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde oxime | Oxime |

| Hydrazine (N₂H₄) | - | [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanedihydrazone | Hydrazone |

Carbon-carbon double bonds can be synthesized from the aldehyde group using olefination reactions. The Wittig reaction, which employs a phosphorus ylide (a Wittig reagent), is a common method to convert aldehydes into alkenes. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. nrochemistry.com

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. The HWE reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. Both reactions are expected to be compatible with the nitrophenyl-oxadiazole scaffold.

Transformations Involving the Nitro Group

The aromatic nitro group is a versatile functional group that can be reduced to several different oxidation states, providing access to a range of nitrogen-containing functionalities.

The reduction of the nitro group on the phenyl ring is a fundamental transformation. Complete reduction to the primary amine, 4-(5-formyl-1,2,4-oxadiazol-3-yl)aniline, can be achieved using various methods. Catalytic hydrogenation over palladium, platinum, or Raney nickel is a highly effective method, though it would likely also reduce the aldehyde group simultaneously. commonorganicchemistry.com For selective reduction of the nitro group in the presence of an aldehyde, metal-acid combinations such as tin(II) chloride in concentrated HCl (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are often employed. commonorganicchemistry.comwikipedia.org

Partial reduction of the nitro group can also be achieved. Reduction with zinc dust in the presence of ammonium (B1175870) chloride is a classic method for converting aromatic nitro compounds into the corresponding N-arylhydroxylamines. wikipedia.org Under different conditions, such as with certain metal hydrides, nitroarenes can be reduced and dimerized to form azoxy compounds. wikipedia.org

Table 4: Expected Reduction Reactions of the Nitro Group

| Product Functionality | Reagent(s) | Expected Product | Notes on Selectivity |

|---|---|---|---|

| Amine | H₂, Pd/C | 4-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)aniline | Non-selective; will also reduce the aldehyde. commonorganicchemistry.com |

| Amine | SnCl₂/HCl or Fe/HCl | 4-(5-Formyl-1,2,4-oxadiazol-3-yl)aniline | Generally selective for the nitro group over the aldehyde. wikipedia.org |

| Hydroxylamine | Zn, NH₄Cl | 3-(4-(Hydroxyamino)phenyl)-1,2,4-oxadiazole-5-carbaldehyde | Mild conditions may preserve the aldehyde group. wikipedia.org |

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The presence of a strongly electron-withdrawing nitro group on the phenyl ring significantly activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In the case of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, the nitro group at the C4' position renders the C3' and C5' positions susceptible to attack by nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, partially onto the oxygen atoms of the nitro group, which stabilizes it. Subsequent departure of a leaving group (typically a halide, if present, though substitution of other groups can occur under specific conditions) re-aromatizes the ring to yield the substituted product. While the parent compound has hydrogen atoms at the activated positions, related substrates with suitable leaving groups (e.g., fluorine or chlorine) at the C3' or C5' positions would be expected to undergo facile SNAr reactions with a variety of nucleophiles.

| Reactant Class | Nucleophile Example | Potential Product Structure |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Substitution of a leaving group at C3' or C5' with a methoxy (B1213986) group. |

| Amines | Piperidine | Substitution of a leaving group with a piperidinyl group. |

| Thiols | Sodium thiophenoxide (NaSPh) | Substitution of a leaving group with a phenylthio group. |

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring possesses unique electronic characteristics that dictate its reactivity. It is a heterocyclic system with relatively low aromaticity and a labile O-N bond, making it susceptible to certain types of transformations, particularly nucleophilic attack leading to ring cleavage. chim.itresearchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the nitrophenyl ring of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde is highly unfavorable. Aromatic rings must be electron-rich to attack an incoming electrophile, but this molecule contains two powerful electron-withdrawing groups attached to the phenyl ring: the nitro group and the 1,2,4-oxadiazole ring itself. researchgate.netnih.gov Both groups strongly deactivate the ring towards electrophilic attack by reducing its electron density. wikipedia.orgmasterorganicchemistry.com Consequently, common EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation are not expected to proceed under standard conditions. masterorganicchemistry.comyoutube.com

Nucleophilic Attack at the Oxadiazole Core

In contrast to its inertness towards electrophiles, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack. chim.it This is due to the ring's low aromaticity, the electronegativity of its heteroatoms, and the inherent weakness of the N-O bond. researchgate.net The C(5) carbon, positioned between an oxygen and a nitrogen atom and attached to the electron-withdrawing carbaldehyde group, is the most electrophilic site and a primary target for nucleophiles. chim.itpsu.edu

Attack at C(5) can lead to ring-opening reactions. A notable example of this reactivity is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.itresearchgate.netosi.lv In this process, a bidentate nucleophile, such as hydrazine, can attack the electrophilic C(5) position, leading to the cleavage of the O-N bond and formation of an open-chain intermediate. This intermediate can then undergo intramolecular cyclization to form a new, more stable heterocyclic system. For instance, reaction with hydrazine could lead to the formation of a 1,2,4-triazole (B32235) derivative. chim.itlookchem.com

| Nucleophile | Type of Attack | Potential Outcome/Product |

|---|---|---|

| Hydrazine (H₂NNH₂) | ANRORC at C(5) | Ring transformation to a 1,2,4-triazole derivative. lookchem.com |

| Hydroxylamine (H₂NOH) | ANRORC at C(5) | Ring transformation to a regioisomeric 1,2,4-oxadiazole. chim.it |

| Strong Bases (e.g., NaOH) | Ring Cleavage | Cleavage of the O-N bond, leading to decomposition or rearrangement products. researchgate.net |

Synthesis of Complex Molecular Architectures and Hybrid Scaffolds

The carbaldehyde group at the C(5) position is a versatile functional handle for constructing more complex molecules, including extended π-systems and novel polycyclic structures.

Formation of Extended Conjugated Systems

The aldehyde functionality readily participates in condensation reactions to form new carbon-carbon double bonds, thereby extending the molecule's conjugated π-system.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine. sigmaaldrich.comwikipedia.org The reaction yields a new α,β-unsaturated system, extending the conjugation from the oxadiazole ring. researchgate.netacs.org

Claisen-Schmidt Condensation: This reaction is used to synthesize chalcones or their analogues. chemrevlett.com 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde can react with an acetophenone (B1666503) derivative in the presence of a base (e.g., NaOH or KOH) to form a 1,3-diaryl-2-propen-1-one structure, where one "aryl" group is the 3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl moiety. nih.govjetir.org These chalcone-like molecules are themselves valuable scaffolds in medicinal chemistry and materials science.

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine/Acetic Acid | 2-(3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methylene)malononitrile |

| Knoevenagel | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)methylene)malonate |

| Claisen-Schmidt | Acetophenone | NaOH or KOH | 1-Phenyl-3-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one |

| Claisen-Schmidt | 4-Methoxyacetophenone | NaOH or KOH | 1-(4-Methoxyphenyl)-3-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one |

Integration into Polycyclic Heterocyclic Systems

The aldehyde group and the extended conjugated systems derived from it can serve as precursors for the synthesis of fused or spiro-polycyclic heterocyclic systems.

The α,β-unsaturated carbonyl moiety of the chalcone (B49325) derivatives synthesized in section 4.4.1 is a classic Michael acceptor and can undergo subsequent cyclization reactions. For example, reaction of a chalcone analogue with hydrazine or substituted hydrazines can yield pyrazoline rings. ekb.eg Similarly, reaction with hydroxylamine can produce isoxazolines.

Furthermore, the aldehyde can react with dinucleophiles to construct new rings directly onto the oxadiazole core. For instance, reaction with an amino-substituted heterocycle could lead to the formation of a fused bicyclic system, analogous to the synthesis of triazolo[3,4-b] chim.itlookchem.comnih.govoxadiazoles (B1248032) from related precursors. researchgate.net

| Precursor | Reagent | Resulting Heterocyclic System |

|---|---|---|

| Oxadiazole-chalcone analogue | Hydrazine hydrate | Pyrazoline-substituted oxadiazole |

| Oxadiazole-chalcone analogue | Hydroxylamine hydrochloride | Isoxazoline-substituted oxadiazole |

| 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde | 2-Aminothiophenol | Benzothiazepine-fused or substituted system |

| 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde | Ethylenediamine | Diazepine-fused or substituted system |

Derivatization to Acetamides

The conversion of the carbaldehyde group in 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde to an acetamide (B32628) moiety is not a direct transformation but is efficiently achieved through a two-step synthetic sequence. This process involves an initial reductive amination of the aldehyde, followed by the acetylation of the resulting amine.

The first step, reductive amination, is a cornerstone method for converting aldehydes into amines. thermofishersci.in In this process, the carbaldehyde is reacted with an amine source, such as ammonia, in the presence of a reducing agent. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding primary amine, {3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl}methanamine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity for the imine intermediate over the initial aldehyde.

In the subsequent step, the newly formed primary amine undergoes N-acetylation. This is a standard and high-yielding reaction typically carried out by treating the amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct. This reaction yields the final target molecule, N-[[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide. The synthesis of various acetamide derivatives containing oxadiazole cores is a common strategy in medicinal chemistry, highlighting the utility of this transformation. acs.orgresearchgate.net

Table 1: Synthetic Pathway for Acetamide Derivatization

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Reductive Amination | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde | 1. Ammonia (NH₃) 2. Sodium cyanoborohydride (NaBH₃CN) | {3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl}methanamine |

Diazotization and Coupling Reactions

The presence of the 4-nitrophenyl group allows for the synthesis of vibrant azo compounds through a sequence of reduction, diazotization, and azo coupling. researchgate.net This pathway is fundamental in dye chemistry and provides a versatile method for introducing chromophoric azo (-N=N-) groups.

First, the aromatic nitro group of the parent compound must be reduced to a primary amino group. This transformation yields the key intermediate, 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carbaldehyde. The reduction needs to be selective to avoid affecting the aldehyde and the oxadiazole ring. Common methods for this selective reduction include the use of tin(II) chloride in hydrochloric acid, catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions, or reagents like sodium sulfide (B99878) nonahydrate. chemicalbook.com

The resulting aniline (B41778) derivative, 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carbaldehyde, can then be diazotized. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid such as hydrochloric acid (HCl) at low temperatures (0–5 °C). This process converts the primary amino group into a highly reactive diazonium salt, 4-(5-formyl-1,2,4-oxadiazol-3-yl)benzenediazonium chloride.

The final step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and aromatic amines. The reaction is an electrophilic aromatic substitution, and the position of coupling is directed by the activating groups on the coupling component (typically para to the hydroxyl or amino group). This reaction results in the formation of a stable azo compound, which is often intensely colored.

Table 2: Representative Azo Coupling Reactions

| Coupling Component | Product Name |

|---|---|

| Phenol | 3-(4-((4-Hydroxyphenyl)diazenyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde |

| N,N-Dimethylaniline | 3-(4-((4-(Dimethylamino)phenyl)diazenyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde |

| 2-Naphthol (beta-Naphthol) | 3-(4-((2-Hydroxy-1-naphthyl)diazenyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde |

Computational and Theoretical Investigations of 3 4 Nitrophenyl 1,2,4 Oxadiazole 5 Carbaldehyde

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic properties of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde.

Density Functional Theory (DFT) has become a primary method for the computational study of electronic structures in molecules like 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations are employed to determine the ground-state electronic energy, electron density distribution, and other key electronic properties.

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311G(d,p). mdpi.com These calculations can reveal the distribution of electron density, highlighting electronegative and electropositive regions within the molecule. For 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, the nitro group and the oxygen and nitrogen atoms of the oxadiazole ring are expected to be regions of high electron density.

Ab initio methods are computational chemistry techniques based on quantum mechanics that are not reliant on experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results for electronic structure. For a molecule like 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, ab initio calculations, such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods, can be used to corroborate DFT findings and to calculate properties where DFT may be less reliable.

Molecular Geometry and Conformational Analysis

Computational modeling is instrumental in determining the three-dimensional structure of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde. By calculating the minimum energy conformation, the precise bond lengths, bond angles, and dihedral angles can be established.

Conformational analysis would investigate the rotational barriers around the single bonds, particularly the bond connecting the nitrophenyl group to the oxadiazole ring. This analysis helps in understanding the molecule's flexibility and the most stable spatial arrangement of its constituent parts. The planarity between the phenyl ring and the oxadiazole ring is a key factor influencing the electronic properties of the molecule.

Below is a hypothetical data table representing typical geometric parameters that would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (phenyl-oxadiazole) | ~1.45 Å | |

| N-O (oxadiazole) | ~1.42 Å | |

| C=N (oxadiazole) | ~1.31 Å | |

| C-C (oxadiazole-aldehyde) | ~1.48 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-N-O (oxadiazole) | ~105° | |

| O-C-C (oxadiazole-aldehyde) | ~124° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests that the molecule is more reactive. nih.gov

For 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, the HOMO is likely to be located on the electron-rich nitrophenyl ring, while the LUMO is expected to be distributed over the electron-withdrawing oxadiazole and carbaldehyde moieties. This distribution influences the molecule's behavior in charge transfer interactions.

A hypothetical table of frontier molecular orbital energies is presented below.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. For 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, computational methods can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. These predicted frequencies can be compared with experimental IR spectra to aid in the assignment of spectral peaks.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to understand the electronic transitions occurring within the molecule.

NMR Spectroscopy: Computational methods can also predict the chemical shifts of ¹H and ¹³C atoms, which can be invaluable in the interpretation of experimental NMR spectra.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| Major IR Peak (C=O stretch) | 1710 cm⁻¹ | 1705 cm⁻¹ |

| UV-Vis λmax | 280 nm | 285 nm |

| ¹H NMR (aldehyde H) | 9.9 ppm | 10.1 ppm |

Intermolecular Interaction Analysis: Hydrogen Bonding and π-π Stacking

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions, which play a crucial role in determining the material's physical and chemical properties. For 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, computational studies on analogous structures suggest that the crystal packing is likely dominated by a combination of hydrogen bonding and π-π stacking interactions. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related nitrophenyl-oxadiazole derivatives provides significant insight into the expected intermolecular forces.

Hydrogen Bonding:

Weak C—H···O and C—H···N hydrogen bonds are anticipated to be significant in the crystal lattice of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde. The aldehyde group, the nitro group, and the nitrogen atoms of the oxadiazole ring are all potential hydrogen bond acceptors. The aromatic protons of the phenyl ring and the aldehyde proton can act as donors. These interactions, although individually weak, collectively contribute to the stability of the three-dimensional crystal structure. In similar structures, these types of hydrogen bonds have been observed to link molecules into chains or sheets. For instance, computational chemistry indicates that C–H⋯O hydrogen-bond energies can be significant, on the order of 44.8 kJ mol−1 in related oxadiazole structures. researchgate.net

π-π Stacking:

Aromatic systems, such as the phenyl and oxadiazole rings in the title compound, are known to engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In many 1,3,4-oxadiazole (B1194373) derivatives, π-π interactions between the oxadiazole and phenyl rings have been shown to be a key stabilizing feature in the crystal structure. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring can further influence these interactions, potentially leading to offset or slipped-stack arrangements to minimize electrostatic repulsion. Symmetry Adapted Perturbation Theory (SAPT) analyses on similar molecular systems have demonstrated that π–π stacking interactions play a major role in the formation of molecular aggregations. rsc.org

A summary of expected intermolecular interactions based on computational studies of analogous compounds is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | C-H (Phenyl) | O (Nitro/Aldehyde) | 2.2 - 2.8 | Formation of molecular chains/sheets |

| Hydrogen Bond | C-H (Aldehyde) | N (Oxadiazole) | 2.3 - 2.9 | Linking adjacent molecules |

| π-π Stacking | Phenyl Ring | Oxadiazole Ring | 3.3 - 3.8 | Stabilization of layered structures |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 | Contribution to overall crystal stability |

Investigation of Structural Properties via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural properties of molecules in the absence of experimental single-crystal X-ray diffraction data. By performing geometry optimization calculations, it is possible to predict key structural parameters such as bond lengths, bond angles, and dihedral angles for 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde. These calculations are typically performed at a specific level of theory, for instance, B3LYP with a 6-311G(d,p) basis set, which has been shown to provide reliable results for similar organic molecules. mdpi.combohrium.com

The optimized geometry of the molecule is expected to be nearly planar, a common feature in conjugated systems. The dihedral angle between the phenyl ring and the oxadiazole ring is a critical parameter that influences the extent of electronic communication between these two moieties. In related structures, this angle is often small, indicating a high degree of conjugation. The presence of the aldehyde and nitro groups will also influence the electronic distribution and geometry of the molecule.

Below is a table of predicted structural parameters for 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, based on DFT calculations performed on analogous structures.

| Structural Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (Phenyl Ring) | ~1.39 | |

| C-N (Phenyl-Oxadiazole) | ~1.45 | |

| N-O (Oxadiazole Ring) | ~1.38 | |

| C=N (Oxadiazole Ring) | ~1.31 | |

| C-O (Oxadiazole Ring) | ~1.35 | |

| C-C (Oxadiazole-Aldehyde) | ~1.48 | |

| C=O (Aldehyde) | ~1.21 | |

| C-N (Phenyl-Nitro) | ~1.47 | |

| N=O (Nitro) | ~1.22 | |

| Bond Angles (°) | ||

| C-N-O (Oxadiazole) | ~105 | |

| N-O-C (Oxadiazole) | ~110 | |

| O-C-N (Oxadiazole) | ~115 | |

| C-C-O (Aldehyde) | ~124 | |

| Dihedral Angle (°) | ||

| Phenyl Ring - Oxadiazole Ring | 5 - 15 |

These computational predictions provide a valuable theoretical framework for understanding the molecular structure of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde. The planarity of the molecule facilitates the intermolecular π-π stacking interactions discussed in the previous section, while the specific bond lengths and angles are a result of the interplay between the electronic properties of the constituent aromatic rings and functional groups.

Applications of 3 4 Nitrophenyl 1,2,4 Oxadiazole 5 Carbaldehyde As a Building Block and in Materials Science

Role as a Versatile Synthon in Organic Synthesis

In the realm of organic synthesis, 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde serves as a highly versatile synthon, or building block, for constructing more complex molecules. The aldehyde functional group is a gateway to a multitude of chemical transformations, including but not limited to, condensation reactions, Wittig reactions, and the formation of Schiff bases. These reactions allow for the introduction of a wide array of other functional groups and molecular scaffolds, thereby enabling the synthesis of a diverse library of new compounds.

The synthetic utility of aldehyde-functionalized heterocyclic compounds is well-documented. For instance, the related compound 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a key intermediate in the synthesis of various 1-alkyl-4-formyl-1,2,3-triazoles, demonstrating the reactivity and versatility of the formyl group on a heterocyclic core. mdpi.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of acylhydrazones, which can be derived from aldehydes, highlighting the fundamental role of carbaldehyde precursors in accessing this important class of heterocycles. researchgate.netnih.gov The presence of the 1,2,4-oxadiazole (B8745197) ring, a known bioisostere for esters and amides, further enhances the potential of its derivatives in medicinal chemistry and drug discovery. researchgate.netnih.gov

Application in Polymer Chemistry: Monomer Design for Heat-Resistant Polymers

The quest for high-performance polymers that can withstand extreme temperatures is a major focus of materials science. Aromatic polyoxadiazoles are a class of heterocyclic polymers known for their exceptional thermal and chemical stability. The rigid structure of the oxadiazole ring, combined with aromatic backbones, imparts excellent thermomechanical properties to these materials.

The aldehyde functionality of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde makes it a prime candidate for use as a monomer in the synthesis of heat-resistant polymers. Through polycondensation reactions with various aromatic diamines, it is conceivable to produce poly(azomethine)s or Schiff base polymers. These polymers would incorporate the robust 1,2,4-oxadiazole and nitrophenyl units directly into the polymer backbone. The resulting materials are anticipated to exhibit high glass transition temperatures and thermal stability, making them suitable for applications in the aerospace, electronics, and automotive industries where resistance to high temperatures is critical.

Integration into Supramolecular Assemblies and Networks

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to designing complex and functional materials. The molecular structure of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde is rich in features that can drive self-assembly processes. The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions.

Crystal engineering studies on other 1,3,4-oxadiazole derivatives have demonstrated the importance of weak intermolecular forces, such as C-H···N and C-H···π interactions, in directing the formation of well-defined three-dimensional structures. rsc.orgresearchgate.netconicet.gov.ar The presence of the polar nitro group and the aldehyde in 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde can further influence the intermolecular interactions, potentially leading to the formation of unique supramolecular architectures like liquid crystals or porous organic frameworks. These organized assemblies could find applications in areas such as gas storage, separation, and catalysis.

Development of Novel Materials with Tunable Properties

The unique electronic and structural characteristics of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde make it a promising precursor for a range of advanced materials with tunable properties.

Oxadiazole derivatives are well-known for their electron-transporting capabilities and are frequently used in the fabrication of organic light-emitting diodes (OLEDs). The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons. When combined with electron-donating moieties, these molecules can exhibit interesting photophysical properties, such as fluorescence. researchgate.netnih.gov

The title compound, with its electron-withdrawing nitrophenyl group, is expected to possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection. Derivatives of this compound, obtained through reactions at the aldehyde group, could lead to new materials with tailored optical and electronic properties for applications in OLEDs, organic solar cells, and sensors. rsc.orgnih.gov

Table 1: Potential Optoelectronic Properties of Materials Derived from 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde

| Property | Potential Characteristic | Rationale |

| Electron Affinity | High | The electron-withdrawing nature of the nitrophenyl and oxadiazole rings lowers the LUMO energy level, facilitating electron injection. |

| Luminescence | Potential for blue to green emission | The oxadiazole core is a known fluorophore; functionalization at the aldehyde can tune the emission wavelength. |

| Charge Transport | Good electron mobility | The oxadiazole moiety is a well-established electron-transporting unit in organic electronics. |

High-energy density materials are compounds that release large amounts of energy upon decomposition. The design of new HEDMs focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to accidental detonation. Nitrogen-rich heterocyclic compounds are a key area of research in this field.

The 1,2,4-oxadiazole ring, in combination with energetic functional groups like the nitro group (-NO2), is a promising scaffold for the development of novel HEDMs. frontiersin.orgnih.gov The presence of the 4-nitrophenyl group in 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde contributes to a high nitrogen content and a favorable oxygen balance, both of which are desirable characteristics for energetic materials. researchgate.netrsc.orgresearchgate.net Further chemical modifications of the aldehyde group to introduce additional energetic moieties (e.g., -N3, -ONO2) could lead to a new family of energetic compounds with potentially superior performance and safety profiles.

Table 2: Key Features of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde Relevant to HEDM Research

| Feature | Implication for HEDMs |

| High Nitrogen Content | Contributes to a high heat of formation and the generation of gaseous N2 upon decomposition. |

| Nitro Group (-NO2) | A well-known energetic functional group that improves oxygen balance and detonation performance. |

| Oxadiazole Ring | A thermally stable heterocyclic core that can enhance the stability of the energetic material. |

The search for effective and environmentally friendly corrosion inhibitors is a significant area of industrial research. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur have been shown to be effective corrosion inhibitors for various metals in acidic media. iscientific.orgnih.gov These compounds function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. icrc.ac.irjmaterenvironsci.com

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as corrosion inhibitors. researchgate.net The presence of multiple heteroatoms (nitrogen and oxygen) and the aromatic system in 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde suggests that it and its derivatives could also exhibit strong adsorption on metal surfaces, thereby providing effective corrosion protection. The specific interactions between the heteroatoms and the metal's d-orbitals can lead to the formation of a stable, protective film.

While the application of oxadiazole derivatives as blowing agents is less documented, the thermal decomposition of specifically designed derivatives to release inert gases like nitrogen could be a potential area for future investigation.

Design of Advanced Functional Materials Based on Oxadiazole Scaffolds

The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold that has garnered attention not only in medicinal chemistry but also as a versatile building block in materials science. lifechemicals.com Its inherent properties, such as thermal stability, and its ability to act as a bioisostere for ester and amide groups, make it an attractive component in the design of advanced functional materials. nih.gov The incorporation of the 1,2,4-oxadiazole moiety into molecular structures can lead to the development of materials with tailored electronic, optical, and energetic properties.

The presence of the 4-nitrophenyl group in 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde suggests its potential utility in the creation of materials with interesting optoelectronic characteristics. The nitro group is a strong electron-withdrawing group, which can influence the electron-accepting and transport properties of materials it is part of. This makes such compounds candidates for inclusion in organic light-emitting diodes (OLEDs), where electron-transporting materials are crucial components.

Furthermore, the aldehyde functional group at the 5-position of the oxadiazole ring provides a reactive site for further chemical modifications. This allows for the integration of the 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde unit into larger polymeric or macromolecular structures. Through reactions such as condensation or Schiff base formation, this compound can be used to synthesize polymers, dendrimers, or other complex architectures. These resulting materials could be explored for applications in various fields, including nonlinear optics, liquid crystals, and as components in scintillating materials. lifechemicals.comnih.gov

The 1,2,4-oxadiazole scaffold has also been investigated for its potential in developing energetic materials. acs.orgresearchgate.net By incorporating explosophoric groups, such as the nitro group, onto the oxadiazole ring, researchers can design compounds with high energy density and specific performance characteristics. While research into 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde as an energetic material is not detailed, the structural motifs present in the molecule align with the general design principles for such materials. The combination of the thermally stable oxadiazole ring and the energetic nitro group could lead to compounds with a balance of performance and stability. acs.org

The versatility of the 1,2,4-oxadiazole scaffold is a key theme in its application in materials science. The ability to substitute at different positions on the ring allows for the fine-tuning of the resulting material's properties. This modular approach enables the systematic design of functional materials with desired characteristics, whether for electronic, optical, or energetic applications.

Table 1: Potential Applications of 1,2,4-Oxadiazole Scaffolds in Materials Science

| Application Area | Relevant Properties of 1,2,4-Oxadiazole Scaffold | Potential Function of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde |

| Luminescent Materials | The rigid and planar structure can promote fluorescence. Can be functionalized to tune emission wavelengths. | The nitrophenyl group can influence the electronic transitions, potentially leading to materials with specific luminescent properties. The aldehyde group allows for incorporation into larger emissive structures. |

| Liquid Crystals | The linear and rigid nature of the oxadiazole ring can contribute to the formation of liquid crystalline phases. | The rod-like shape of the molecule could favor the formation of mesophases, a key characteristic of liquid crystals. |

| Energetic Materials | The high nitrogen content and thermal stability of the oxadiazole ring are desirable for energetic compounds. | The presence of the nitro group, a well-known explosophore, combined with the oxadiazole core, suggests potential as a building block for energetic materials. |

| Organic Electronics | The electron-deficient nature of the oxadiazole ring can facilitate electron transport. | The combination of the electron-withdrawing nitro group and the oxadiazole ring may enhance electron-accepting and transport properties, making it a candidate for use in organic electronic devices. |

Future Perspectives in the Chemistry of 3 4 Nitrophenyl 1,2,4 Oxadiazole 5 Carbaldehyde

Exploration of Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, including 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, green chemistry principles offer significant opportunities to reduce waste, minimize energy consumption, and avoid hazardous reagents.

Future research will likely focus on methodologies such as microwave-assisted synthesis , which has been shown to dramatically reduce reaction times and improve yields for oxadiazole formation. nih.govnih.govwjarr.comnih.gov Microwave heating provides rapid and uniform energy distribution, often leading to cleaner reactions and simpler purification procedures. acs.orgwjpr.net For instance, one-pot, two-step microwave-assisted synthesis from carboxylic acids and amidoximes has proven to be a versatile and high-yielding approach. nih.gov

Ultrasound-assisted synthesis is another promising green technique. The acoustic cavitation generated by ultrasonication can enhance reaction rates and yields at room temperature, reducing the need for high-energy inputs. semanticscholar.orgresearchgate.netmdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including spirooxindolo-1,2,4-oxadiazoles, and offers a column-chromatography-free procedure. semanticscholar.orgresearchgate.net An ultrasound-assisted, low-solvent, and catalyst-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has also been reported, highlighting the potential for significant waste reduction. nih.govproquest.com

| Green Chemistry Method | Key Advantages | Representative Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, operational simplicity. nih.govwjarr.comnih.gov | Rapid and efficient one-pot synthesis of disubstituted 1,2,4-oxadiazoles. nih.gov Use of polymer-supported reagents enhances purity. acs.org |

| Ultrasound-Assisted Synthesis | Energy efficiency (room temperature), shorter reaction times, good to excellent yields. semanticscholar.orgresearchgate.net | Facile synthesis of spirooxindolo-1,2,4-oxadiazoles without column chromatography. semanticscholar.orgresearchgate.net Low-solvent, catalyst-free synthesis of oxadiazole-thiols. nih.govproquest.com |

| Continuous Flow Chemistry | High throughput, scalability, enhanced safety, integrated purification. rsc.orgrsc.org | Rapid generation of 1,2,4-oxadiazole libraries with an integrated synthesis and purification platform. rsc.orgrsc.org |

Development of Novel Catalytic Systems for Functionalization

The aldehyde group on the 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde scaffold is a key site for chemical modification. Future research will likely focus on developing novel catalytic systems to functionalize this and other positions on the molecule with high efficiency and selectivity.

Organocatalysis offers a powerful, metal-free approach for the asymmetric functionalization of aldehydes. psu.edursc.org Chiral secondary amines can catalyze a wide range of α- and β-functionalization reactions via enamine intermediates. acs.orgnih.gov This could enable the stereoselective introduction of various substituents, leading to chiral building blocks of significant value. For example, optically active α,α-diarylprolinol silyl (B83357) ethers have been identified as general and effective catalysts for forming C-C, C-N, C-F, C-Br, and C-S bonds at the α-position of aldehydes with excellent enantioselectivities. acs.org

Photoredox catalysis is another emerging area that could provide new pathways for functionalization. acs.org Visible-light-mediated reactions offer mild conditions and unique reactivity patterns. nih.govresearchgate.net For instance, the synergistic combination of photoredox catalysis and organocatalysis can achieve the direct β-alkylation of saturated aldehydes through the generation of a β-enaminyl radical intermediate. acs.org This redox-neutral C-H functionalization is highly atom-economical. Photoredox catalysis has also been employed for the synthesis of the 1,2,4-oxadiazole ring itself via [3+2] cycloaddition reactions, presenting a green alternative to traditional methods. nih.govresearchgate.net

The use of novel heterogeneous catalysts, such as graphene oxide (GO) , is also a promising avenue. GO has been shown to act as an inexpensive, metal-free, and dual-role catalyst (oxidizing agent and solid acid) for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov The development of such recyclable and environmentally benign catalytic systems will be crucial for sustainable chemical production.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Understanding the dynamic behavior of molecules, particularly their photochemical and electronic properties, is essential for designing new materials and therapeutic agents. Advanced spectroscopic techniques will be instrumental in elucidating the properties of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde.

Given the presence of the nitroaromatic chromophore, femtosecond transient absorption spectroscopy (TAS) is a powerful tool for investigating the ultrafast photochemical pathways following electronic excitation. nih.govacs.orgbris.ac.uknih.govresearchgate.net TAS can monitor the formation and decay of excited states and transient intermediates on femtosecond to microsecond timescales. nih.govacs.org Studies on similar nitroaromatic compounds have revealed complex dynamics, including competitive intersystem crossing (ISC) to the triplet state and internal conversion. bris.ac.uknih.govresearchgate.net Applying these techniques could reveal the photostability and potential photochemical reactivity of the title compound, which is crucial for applications in photopharmacology or materials science.

Complementary to experimental techniques, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide detailed insights into the electronic transitions and excited-state properties. acs.org TD-DFT calculations can help interpret experimental UV-vis spectra and predict the nature of the excited states involved in photochemical processes. acs.orgnih.gov Such studies have been used to rationalize the photoinduced rearrangements of other 1,2,4-oxadiazole derivatives, elucidating the competition between different reaction pathways. acs.orgnih.gov

Computational Design and Predictive Modeling for Targeted Properties

In silico methods are becoming indispensable in modern chemical research for accelerating the design and discovery of molecules with desired properties. For 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, computational modeling can guide synthetic efforts and predict biological activity or material characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in drug discovery. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) can be used to build predictive models for the biological activity of a series of 1,2,4-oxadiazole derivatives. conicet.gov.arnih.goviaea.orgdeepdyve.commdpi.com These models generate contour maps that highlight regions where steric and electrostatic modifications are likely to enhance activity, thereby guiding the design of more potent analogues. conicet.gov.ar

Density Functional Theory (DFT) calculations can be employed to investigate the fundamental electronic structure, stability, and reactivity of the molecule and its derivatives. acs.orgnih.govmdpi.com DFT can predict molecular geometries, charge distributions, and reaction energetics, providing a rationale for observed chemical behavior and guiding the synthesis of new compounds with tailored electronic properties. researchgate.netingentaconnect.com For instance, DFT has been used to study the photoinduced rearrangements of 1,2,4-oxadiazoles, clarifying the underlying reaction mechanisms. acs.orgnih.gov

Molecular docking and molecular dynamics (MD) simulations can predict how these molecules interact with biological targets such as enzymes or receptors. nih.govmdpi.com These simulations provide insights into the binding modes and affinities of ligands, which is critical for rational drug design. By combining QSAR, DFT, and docking studies, researchers can create a comprehensive in silico workflow to design and prioritize new derivatives of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde for specific applications. mdpi.commdpi.com

| Computational Method | Application in Drug/Material Design | Key Insights Provided |

| 3D-QSAR (CoMFA/CoMSIA) | Design of new analogs with enhanced biological activity. conicet.gov.arnih.goviaea.org | Identifies favorable and unfavorable steric and electrostatic regions for substitution. conicet.gov.ar |

| Density Functional Theory (DFT) | Understanding reactivity, stability, and electronic properties. acs.orgmdpi.com | Predicts reaction mechanisms, electronic transitions, and molecular geometries. acs.orgnih.gov |

| Molecular Docking/MD Simulations | Predicting binding interactions with biological targets. nih.govmdpi.com | Elucidates binding modes, affinities, and stability of ligand-protein complexes. mdpi.com |

Integration into Multi-Functional Materials and Devices

The rigid, planar, and electron-deficient nature of the 1,2,4-oxadiazole ring makes it an attractive building block for advanced functional materials. The nitrophenyl and aldehyde groups on the title compound offer further opportunities for tuning properties and linking into larger architectures.

A significant future direction is the incorporation of oxadiazole-based linkers into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . rsc.orgacs.orgacs.org The polarizable oxadiazole moiety can enhance interactions with guest molecules, making these materials suitable for applications such as gas capture (e.g., CO2) and storage. acs.orgacs.orgrsc.org MOFs containing oxadiazole linkers have demonstrated potential as sensors for detecting volatile organic compounds. acs.orgacs.org

In COFs, converting linkages to the more stable and π-conjugated oxadiazole ring has been shown to improve both chemical stability and electron delocalization. researchgate.netchemrxiv.orgnih.govreddit.com This enhancement in electronic properties can significantly boost performance in applications like photocatalysis for hydrogen generation. researchgate.netnih.gov The aldehyde functionality of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde is particularly well-suited for forming imine-linked COFs, which could then be post-synthetically modified or used directly in electronic devices or as catalysts. The benzothiadiazole and its derivative-based COFs have been engineered for efficient photocatalytic applications. rsc.org

Potential for Complex Chemical Library Generation

The 1,2,4-oxadiazole scaffold is considered a privileged structure in medicinal chemistry, and its derivatives are frequently found in screening collections. nih.gov The title compound, with its reactive aldehyde handle, is an excellent starting point for the generation of large and diverse chemical libraries for high-throughput screening.

Diversity-oriented synthesis (DOS) strategies can be employed, starting from the aldehyde, to create a wide range of molecular architectures. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, aldol (B89426) condensations, and multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly build molecular complexity.

High-throughput synthesis methodologies, particularly those utilizing continuous flow reactors , are well-suited for generating such libraries. rsc.orgrsc.org These automated systems can perform sequential reactions and purifications, enabling the rapid production of hundreds or thousands of distinct compounds. rsc.orgrsc.org A reported high-throughput methodology for synthesizing 1,2,4-oxadiazole libraries in a continuous flow system demonstrates the feasibility of this approach, which significantly shortens the drug discovery timeline. rsc.orgrsc.org Similarly, polymer-assisted solution-phase synthesis (PASP) combined with microwave heating is another effective strategy for the rapid generation and purification of chemical libraries. acs.org The multistep synthesis of 1,2,4-oxadiazoles on DNA-conjugated substrates also opens the door for creating DNA-encoded chemical libraries (DECLs), allowing for the screening of massive chemical space against biological targets. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde, and what are their key intermediates?

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Structural confirmation employs:

- ¹H/¹³C NMR : Characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm) and nitrophenyl aromatic signals.

- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) .

- Mass Spectrometry : Exact mass matching the molecular formula (C₁₀H₆N₃O₄, theoretical 232.0361 g/mol) .

Advanced Questions

Q. What strategies resolve contradictions in reported reaction yields for oxadiazole derivatives?

Discrepancies in yields (e.g., 70% vs. 85%) often arise from variations in:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol .

- Catalyst selection : Use of EDC·HCl or HOBt improves coupling steps in formylation .

- Workup protocols : Acidification pH (2–3) during precipitation minimizes byproduct formation . Systematic optimization via Design of Experiments (DoE) is recommended to isolate critical variables.

Q. How does the electron-withdrawing nitro group influence the reactivity of the oxadiazole core?

The 4-nitrophenyl substituent:

- Reduces electron density on the oxadiazole ring, enhancing electrophilic substitution at the 5-position.

- Stabilizes intermediates in nucleophilic addition reactions (e.g., formylation) via resonance . Comparative studies with non-nitrated analogs (e.g., 4-methoxyphenyl) show 10–15% lower reactivity in aldol condensations due to diminished electron withdrawal .

Q. What methodologies are employed to study its potential biological activity, such as antimicrobial effects?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-negative/positive pathogens (e.g., E. coli, S. aureus) .

- Structure-activity relationship (SAR) : Modifying the aldehyde group to amides or thiosemicarbazones enhances membrane permeability .

- Computational docking : Predicts binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes produce low yields of the aldehyde derivative, and how can this be mitigated?

Low yields (<50%) often result from:

- Over-oxidation : Uncontrolled formylation conditions lead to carboxylic acid byproducts.

- Solution : Use milder reagents (e.g., DMF/POCl₃ at 0–5°C) and monitor via TLC .

Q. How can researchers address discrepancies in melting points reported across studies?

Melting point variations (e.g., 168–170°C vs. 155–157°C) may stem from:

- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce distinct crystal forms .

- Impurity profiles : HPLC-guided purification ensures consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |